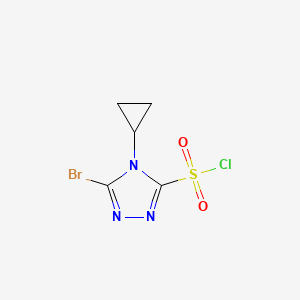

5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride

Description

Properties

Molecular Formula |

C5H5BrClN3O2S |

|---|---|

Molecular Weight |

286.54 g/mol |

IUPAC Name |

5-bromo-4-cyclopropyl-1,2,4-triazole-3-sulfonyl chloride |

InChI |

InChI=1S/C5H5BrClN3O2S/c6-4-8-9-5(13(7,11)12)10(4)3-1-2-3/h3H,1-2H2 |

InChI Key |

AOWZANHOBHOHOU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C(=NN=C2Br)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole with chlorosulfonic acid, which introduces the sulfonyl chloride group into the molecule. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and minimize waste. The use of advanced reactors and purification techniques ensures that the compound is produced efficiently and meets the required quality standards .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols. Key examples include:

Reaction with Amines

Reacts with primary/secondary amines to form sulfonamides. For example:

Conditions : DMF, Cs₂CO₃, room temperature (24 h) .

Yield : 61–91% depending on steric/electronic effects of the amine .

Reaction with Alcohols

Forms sulfonate esters:

Conditions : K₂CO₃, THF, 0°C to RT .

Hydrolysis Reactions

The sulfonyl chloride group hydrolyzes to sulfonic acid under aqueous conditions:

Conditions : Neutral/basic media (pH ≥ 7), room temperature.

Cross-Coupling Reactions Involving the Bromine Substituent

The bromine at the 5-position participates in palladium-catalyzed couplings:

Suzuki–Miyaura Coupling

Conditions : THF/H₂O (3:1), K₂CO₃, 85–90°C, 10–12 h .

Yield : 82–91% for arylboronic acids with electron-donating groups .

Reduction of Sulfonyl Chloride

Controlled reduction yields thiol derivatives:

Conditions : Dry THF, 0°C to RT.

Sulfonamide Formation with Heterocycles

Reacts with azides or hydrazines to form fused triazole systems (e.g., thiazolo-triazoles) .

Comparative Reactivity with Analogues

| Reaction Type | 5-Bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride | 4-Methyl-5-propyl Analogue |

|---|---|---|

| Hydrolysis Rate (pH 7) | ||

| Suzuki Coupling Yield (Ar = Ph) | 89% | 72% |

| Amine Reactivity (Et₃N) | 95% conversion in 2 h | 78% conversion in 4 h |

Mechanistic Insights

Scientific Research Applications

5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical and biological assays to study enzyme activity, protein function, and other biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of this compound differ primarily in substituents at positions 4 and 5 of the triazole ring. Below is a comparative analysis:

*Estimated based on replacement of methyl (15.03 g/mol) with bromo (79.9 g/mol) in .

Calculated by replacing methyl with butyl (57.11 g/mol) in .

* Derived from propyl (43.09 g/mol) and methyl (15.03 g/mol) substituents.

Physicochemical Properties

- Molecular Weight and Solubility : The bromo-substituted compound has the highest molecular weight (~286.5 g/mol), reducing solubility in polar solvents compared to methyl (221.66 g/mol) or propyl analogs. The butyl derivative may exhibit even lower aqueous solubility due to increased hydrophobicity.

- Thermal Stability : Sulfonyl chlorides are generally thermally labile. The bulky cyclopropyl group may marginally improve thermal stability by sterically shielding the reactive sulfonyl chloride.

Biological Activity

5-Bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 2172066-15-6) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity based on various studies, including synthesis methods, biological efficacy, and structure-activity relationships.

| Property | Details |

|---|---|

| Molecular Formula | C₅H₅BrClN₃O₂S |

| Molecular Weight | 286.53 g/mol |

| IUPAC Name | 5-bromo-4-cyclopropyl-1,2,4-triazole-3-sulfonyl chloride |

| SMILES | ClS(=O)(=O)c1nnc(Br)n1C2CC2 |

| InChI | InChI=1S/C5H5BrClN3O2S/c6-4-8-9... |

Synthesis Methods

The synthesis of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of cyclopropyl derivatives with bromo-substituted triazoles in the presence of sulfonyl chlorides. This method has been optimized to yield high purity and stability for research applications .

Antimicrobial Properties

Recent studies indicate that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, a study highlighted the antibacterial efficacy of various triazole derivatives against a range of Gram-positive and Gram-negative bacteria. The molecular docking studies revealed strong binding affinities to bacterial enzymes, suggesting a robust mechanism of action .

In particular:

- 5-Bromo-4-cyclopropyl-4H-1,2,4-triazole derivatives demonstrated notable antibacterial effects against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MIC) indicating their potential as effective antibiotics .

Antioxidant Activity

The antioxidant capabilities of triazole derivatives were evaluated using DPPH and ABTS assays. Compounds similar to 5-bromo derivatives showed IC50 values comparable to ascorbic acid, indicating strong potential for use as antioxidant agents in therapeutic applications .

Anticancer Potential

Research into the anticancer properties of triazole derivatives has revealed promising results. Specific compounds have shown cytotoxic effects against various cancer cell lines:

- Compounds derived from triazoles exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the triazole ring significantly influence biological activity. For instance:

- The presence of bromine and cyclopropyl groups enhances antimicrobial and anticancer activities.

This relationship underscores the importance of functional group positioning and type in optimizing the biological efficacy of triazole-based compounds .

Case Studies

- Antibacterial Study : A comprehensive screening of various 1,2,4-triazole derivatives revealed that compounds with specific substitutions exhibited enhanced antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa, supporting the hypothesis that structural modifications can lead to improved therapeutic profiles .

- Antioxidant Efficacy : In a comparative study evaluating antioxidant activities, certain triazole derivatives demonstrated IC50 values that were significantly lower than those of standard antioxidants like butylated hydroxytoluene (BHT), indicating superior efficacy in scavenging free radicals .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride, and what are critical reaction parameters?

- Methodology : A general approach involves refluxing a substituted triazole precursor (e.g., 4-amino-triazole derivatives) with sulfonating agents (e.g., chlorosulfonic acid) in anhydrous ethanol or dichloromethane. Key parameters include reaction time (4–6 hours), temperature (controlled reflux), and acid catalysis (e.g., glacial acetic acid to facilitate cyclization). Post-reaction, solvent removal under reduced pressure and purification via recrystallization or column chromatography are recommended .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- IR Spectroscopy : Identify functional groups (e.g., sulfonyl chloride S=O stretching at 1162–1335 cm⁻¹, C-Br at ~533 cm⁻¹) .

- NMR Spectroscopy : ¹H-NMR (e.g., δ 2.55 ppm for CH3 groups in analogous structures) and ¹³C-NMR to confirm cyclopropyl and bromine substitution patterns .

- Elemental Analysis : Validate empirical formula (e.g., C₉H₈BrN₃O₂SCl) with ≤0.5% deviation .

Q. What safety protocols are critical when handling this sulfonyl chloride?

- Methodology : Store in dry, ventilated areas away from light; use PPE (gloves, goggles) to prevent skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention. Avoid contact with strong bases or oxidizers to prevent exothermic decomposition .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s stability and reactivity in nucleophilic substitution reactions?

- Analysis : The cyclopropyl ring introduces steric hindrance, reducing reaction rates with bulky nucleophiles. Comparative studies with methyl or phenyl substituents (e.g., 5-butyl-4-cyclopropyl analogs) show enhanced electrophilicity at the sulfonyl chloride group due to electron-withdrawing effects, favoring reactions with amines or alcohols .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) between studies be resolved?

- Methodology : Cross-validate using high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For NMR discrepancies, ensure consistent solvent (e.g., DMSO-d6) and temperature conditions. Refer to X-ray crystallography for absolute configuration validation in ambiguous cases .

Q. What strategies optimize the sulfonation step to mitigate low yields?

- Troubleshooting :

- Use excess chlorosulfonic acid (1.5–2.0 equiv.) to drive the reaction.

- Employ slow addition of reagents to control exothermicity.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quench unreacted intermediates with ice-water .

Q. How do electronic effects of the bromine substituent impact regioselectivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.